2-(1H-benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
Description
2-(1H-Benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide (CAS: 312499-63-1) is a fluorinated acetamide derivative with the molecular formula C₁₇H₁₁F₆N₃OS and a molecular weight of 419.35 g/mol . The compound features a benzimidazole-thioether moiety linked to an acetamide scaffold substituted with two trifluoromethyl (-CF₃) groups at the 3,5-positions of the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science, particularly due to the electron-withdrawing effects of the -CF₃ groups and the planar aromatic benzimidazole system .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3OS/c18-16(19,20)9-5-10(17(21,22)23)7-11(6-9)24-14(27)8-28-15-25-12-3-1-2-4-13(12)26-15/h1-7H,8H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGQUHPQSCEBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The sulfanyl group is then introduced via nucleophilic substitution reactions, followed by the attachment of the trifluoromethyl-substituted phenyl ring through further substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, affecting their function. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzymatic activity and signaling pathways .
Comparison with Similar Compounds
The structural and functional attributes of 2-(1H-benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide can be contextualized by comparing it to analogous acetamide derivatives. Below is a detailed analysis based on available evidence:
Structural and Physicochemical Comparisons
Table 1: Key Properties of this compound and Related Compounds
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzimidazole and trifluoromethyl groups suggests a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. Its IUPAC name reflects its complex structure, which includes both benzimidazole and trifluoromethyl phenyl moieties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4OS2 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | BPXMTPRPTLGVEY-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). A study reported that certain pyrazole derivatives with a trifluoromethyl-substituted phenyl ring displayed minimum inhibitory concentration (MIC) values as low as 2 µg/mL against several bacterial strains, suggesting that the incorporation of such groups can significantly enhance antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In one study, various derivatives were tested on human HEK-293 cells to determine their IC50 values. Compounds exhibiting higher than 20% cell viability at concentrations of 50 and 25 µg/mL were considered for further testing. The least toxic compounds had IC50 values around 9.15 µg/mL, indicating a need for careful evaluation of toxicity alongside efficacy .
Anticancer Potential
The benzimidazole scaffold is well-known for its anticancer properties. Compounds derived from benzimidazole have been shown to inhibit tumor growth in various cancer cell lines. The specific compound may possess similar properties due to its structural characteristics. Research into related compounds suggests that modifications can lead to enhanced selectivity and potency against cancer cells .
Case Studies
- Antimicrobial Efficacy : A series of studies focusing on benzimidazole derivatives demonstrated that modifications at the phenyl position could lead to significant increases in antibacterial activity. For example, a derivative with a methoxy group showed reduced potency compared to more hydrophobic variants, reinforcing the importance of substituent choice in drug design .
- Cytotoxicity Assessment : In another study, a collection of thieno[2,3-d]pyrimidine derivatives was evaluated for their cytotoxic effects on HEK-293 cells. The findings highlighted that while some compounds exhibited potent antimicrobial activity, they also displayed varying degrees of cytotoxicity, necessitating a balance between therapeutic efficacy and safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
